
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a benzoic acid core substituted with bis(2-chloroethyl)amino and two methyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- typically involves the introduction of the bis(2-chloroethyl)amino group onto a benzoic acid derivative. One common method involves the reaction of 3-amino-2,4-dimethylbenzoic acid with 2-chloroethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly its anticancer properties.
Medicine: Investigated as a potential anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can be compared with other similar compounds such as:
Nitrogen mustards: These compounds also contain bis(2-chloroethyl)amino groups and are used as anticancer agents.
Chlorambucil: A nitrogen mustard derivative used in cancer treatment.
Melphalan: Another nitrogen mustard derivative with similar anticancer properties.
The uniqueness of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- lies in its specific substitution pattern on the benzoic acid core, which may confer distinct biological activity and selectivity compared to other nitrogen mustard derivatives.
Propiedades
Número CAS |
24830-45-3 |
|---|---|
Fórmula molecular |
C13H17Cl2NO2 |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c1-9-3-4-11(13(17)18)10(2)12(9)16(7-5-14)8-6-15/h3-4H,5-8H2,1-2H3,(H,17,18) |
Clave InChI |
HRDXLCGXZZRIQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)C)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
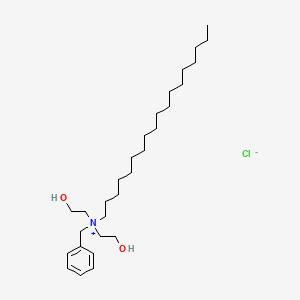

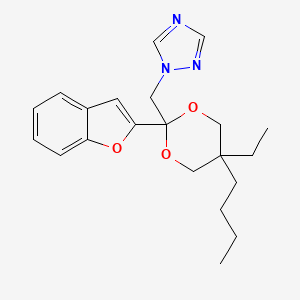
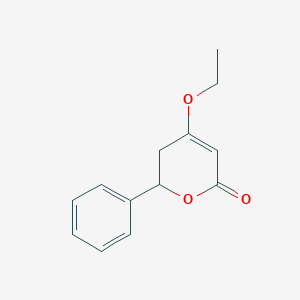
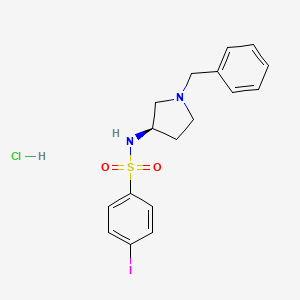

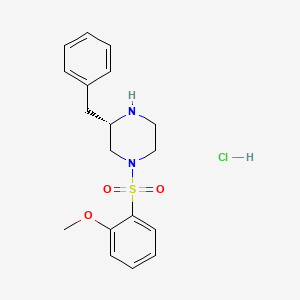
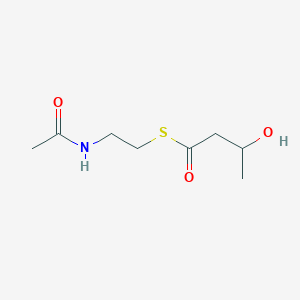
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)


![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)
